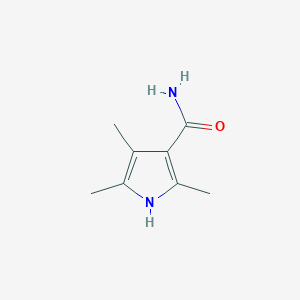

2,4,5-trimethyl-1H-pyrrole-3-carboxamide

Description

2,4,5-Trimethyl-1H-pyrrole-3-carboxamide is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2,4,5-trimethyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C8H12N2O/c1-4-5(2)10-6(3)7(4)8(9)11/h10H,1-3H3,(H2,9,11) |

InChI Key |

QGBNXPQGAIBKMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1C(=O)N)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-1H-pyrrole-3-carboxamide typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to form the desired pyrrole ring . The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the proper formation of the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted pyrrole derivatives.

Scientific Research Applications

2,4,5-Trimethyl-1H-pyrrole-3-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

- 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

- 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid

- 2-Methyl-1H-pyrrole-3-carboxylic acid

- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid

- 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

2,4,5-Trimethyl-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 4, and 5 provides distinct steric and electronic properties compared to other similar compounds .

Biological Activity

2,4,5-Trimethyl-1H-pyrrole-3-carboxamide is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring with three methyl groups at the 2, 4, and 5 positions and a carboxamide functional group at the 3 position. Its unique structure enhances its biological activity, making it a subject of interest in various fields of research, particularly in medicinal chemistry.

- Molecular Formula : C10H15N

- Molecular Weight : Approximately 168.2 g/mol

The compound's structure allows for various chemical transformations, including nucleophilic substitutions and cyclization reactions. These reactions can lead to the formation of substituted derivatives that may exhibit enhanced biological properties.

Biological Activities

Research indicates that derivatives of this compound possess a range of biological activities:

- Antimicrobial Activity : Compounds related to pyrroles have shown effectiveness against various bacterial strains. The presence of the carboxamide group enhances the compound's ability to inhibit microbial growth.

- Anticancer Properties : Several studies have highlighted the potential anticancer activity of pyrrole derivatives. For instance, compounds derived from 2,4-dimethyl-1H-pyrrole-3-carboxamide have demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma and breast cancer cells .

Case Studies

-

Anticancer Activity :

A study synthesized a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing benzimidazole moieties and evaluated their in vitro anticancer activity against multiple cancer cell lines. Notably, one derivative exhibited a growth inhibition rate of 62.46% against MDA-MB-435 melanoma cells and 40.24% against MDA-MB-468 breast cancer cells at a concentration of 10 µM . -

Mechanisms of Action :

The mechanisms through which these compounds exert their anticancer effects are still under investigation but may involve interactions with DNA or the inhibition of specific enzymes that play roles in cancer progression.

Interaction Studies

Preliminary studies suggest that this compound may interact with proteins involved in cellular signaling pathways. These interactions could influence processes such as cell proliferation and apoptosis, highlighting the compound's potential as a therapeutic agent.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative table is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,4-Dimethyl-1H-pyrrole | Two methyl groups at positions 2 and 4 | Simpler structure; less steric hindrance |

| 3-Methyl-1H-pyrrole | One methyl group at position 3 | Different reactivity due to fewer substituents |

| 2-Methyl-3-nitro-1H-pyrrole | Methyl and nitro groups present | Nitro group introduces unique electronic properties |

The arrangement of substituents in this compound contributes to its hydrophobic character and potential interactions within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.